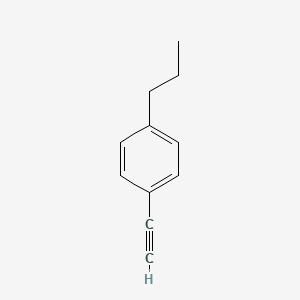

1-Ethynyl-4-propylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-4-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-3-5-11-8-6-10(4-2)7-9-11/h2,6-9H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFFOABHOIMLNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379405 | |

| Record name | 1-Ethynyl-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62452-73-7 | |

| Record name | 1-Ethynyl-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-4-propylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Ethynyl-4-propylbenzene (CAS: 62452-73-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethynyl-4-propylbenzene, a substituted aromatic alkyne. The document details its physicochemical properties, synthesis, spectral data, and potential applications, with a focus on its relevance in synthetic chemistry and potential, though currently underexplored, role in medicinal chemistry.

Core Physicochemical and Safety Data

This compound is a pale yellow liquid at room temperature.[1][2] It is a combustible liquid and can cause skin and serious eye irritation. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 62452-73-7 | [1] |

| Molecular Formula | C₁₁H₁₂ | [1][3] |

| Molecular Weight | 144.22 g/mol | [1] |

| Physical State | Liquid | [1][2] |

| Appearance | Pale yellow to brown clear liquid | [2][4] |

| Boiling Point | 205 °C | [5] |

| Density | 0.91 g/cm³ | [5] |

| Refractive Index | 1.53 | [1] |

| Flash Point | 67 °C (153 °F) | [5] |

| Purity | >96.0% (GC) | [2][4] |

| Storage Temperature | Room Temperature (Recommended in a cool, dark place, <15°C) | [4][6] |

Safety Information:

| Hazard Statement | Code |

| Combustible liquid | H227 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Note: Hazard information is based on available safety data sheets and may not be exhaustive.[2][5][6]

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound and other terminal arylalkynes is the Sonogashira coupling reaction.[7][8][9] This reaction involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst in the presence of a base.[7][8][9]

A common strategy for introducing the ethynyl group is to use a protected form of acetylene, such as trimethylsilylacetylene (TMSA), followed by a deprotection step.[9]

Experimental Protocol: Two-Step Synthesis of this compound via Sonogashira Coupling

This protocol is a representative procedure based on established Sonogashira coupling and deprotection methodologies.

Step 1: Sonogashira Coupling of 1-Bromo-4-propylbenzene with Trimethylsilylacetylene

-

Materials:

-

1-Bromo-4-propylbenzene

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Toluene, anhydrous

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-4-propylbenzene (1.0 eq) in a mixture of anhydrous toluene and triethylamine (2:1 v/v).

-

To this solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq) and copper(I) iodide (0.05-0.10 eq).

-

Add trimethylsilylacetylene (1.1-1.5 eq) to the reaction mixture.

-

Heat the mixture to 50-70 °C and stir for 4-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product, (4-propylphenylethynyl)trimethylsilane, by column chromatography on silica gel.

-

Step 2: Deprotection of (4-Propylphenylethynyl)trimethylsilane

-

Materials:

-

(4-Propylphenylethynyl)trimethylsilane (from Step 1)

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

-

Methanol or Tetrahydrofuran (THF)

-

Standard laboratory glassware

-

-

Procedure (using Potassium Carbonate):

-

Dissolve the silylated alkyne (1.0 eq) in methanol.

-

Add an excess of potassium carbonate (e.g., 2-3 eq).

-

Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, add water to dissolve the solids.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

-

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectral Data (Predicted)

| Spectral Data | Expected Characteristics |

| ¹H NMR | Aromatic protons: Multiplets in the range of δ 7.0-7.5 ppm. Ethynyl proton: A singlet around δ 3.0 ppm. Propyl group protons: A triplet for the methyl group (CH₃) around δ 0.9 ppm, a sextet for the methylene group (CH₂CH₃) around δ 1.6 ppm, and a triplet for the benzylic methylene group (ArCH₂) around δ 2.6 ppm. |

| ¹³C NMR | Aromatic carbons: Peaks in the range of δ 120-145 ppm. Alkynyl carbons: Two peaks in the range of δ 80-90 ppm. Propyl group carbons: Peaks in the range of δ 13-40 ppm. |

| IR Spectroscopy | ≡C-H stretch: A sharp, characteristic peak around 3300 cm⁻¹. C≡C stretch: A peak in the range of 2100-2150 cm⁻¹. Aromatic C-H stretch: Peaks above 3000 cm⁻¹. Aromatic C=C stretch: Peaks in the range of 1450-1600 cm⁻¹. Alkyl C-H stretch: Peaks in the range of 2850-2960 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 144. |

Applications in Research and Development

Synthetic Chemistry

This compound serves as a valuable building block in organic synthesis. The terminal alkyne functionality allows for a variety of chemical transformations, including:

-

Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, which are important scaffolds in medicinal chemistry.

-

Further Coupling Reactions: It can be used in subsequent Sonogashira or other cross-coupling reactions to synthesize more complex conjugated systems.

-

Polymer Chemistry: Phenylacetylene derivatives are used in the synthesis of polymers with interesting electronic and optical properties.[10]

Liquid Crystal Synthesis

Substituted phenylacetylenes are known intermediates in the synthesis of liquid crystals.[5] The rigid, linear structure of the phenylacetylene core is conducive to the formation of mesophases. The propyl group can influence the melting and clearing points of the resulting liquid crystal materials.

Drug Development and Medicinal Chemistry

The application of this compound in drug development is not well-documented. However, the phenylacetylene scaffold is present in some biologically active molecules. The terminal alkyne can act as a reactive handle for bioconjugation or as a pharmacophore that interacts with biological targets.[11] The incorporation of an alkyne group can enhance metabolic stability and improve target selectivity.[12]

Given the prevalence of substituted anilines in kinase inhibitors, it is conceivable that an aniline derivative of this compound could be explored as a potential kinase inhibitor.[4][13] The general structure of many tyrosine kinase inhibitors involves a substituted aniline that binds to the hinge region of the kinase domain.

Potential Signaling Pathway Involvement: A Hypothetical Model

While there is no direct evidence linking this compound to a specific signaling pathway, we can propose a hypothetical scenario based on the known pharmacology of related structures. For instance, many small molecule inhibitors target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. A hypothetical derivative of this compound, such as an anilino-pyrimidine or anilino-quinazoline, could potentially act as an EGFR inhibitor.

The diagram below illustrates a simplified EGFR signaling pathway that could be a target for such a hypothetical inhibitor.

Caption: Hypothetical inhibition of EGFR signaling.

Conclusion

This compound is a versatile chemical intermediate with established applications in synthetic chemistry and potential for use in materials science, particularly in the development of liquid crystals. While its role in drug discovery is currently underexplored, the presence of the reactive terminal alkyne and the substituted phenyl ring makes it an interesting scaffold for the design of novel bioactive molecules. Further research is warranted to elucidate its biological activities and potential therapeutic applications. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential of this compound.

References

- 1. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 2. Sonogashira reaction | PPTX [slideshare.net]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. The Chemistry of Phenylacetylene: From Fundamentals to Applications (2026 Ultimate Guide) - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-Ethyl-4-[2-(4-propylphenyl)ethynyl]benzene | C19H20 | CID 613080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Phenylacetylene - Wikipedia [en.wikipedia.org]

- 10. 1-Eth-1-ynyl-4-propylbenzene | 62452-73-7 [chemicalbook.com]

- 11. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 12. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

physical and chemical properties of 1-Ethynyl-4-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and safety properties of 1-Ethynyl-4-propylbenzene (also known as 4-Propylphenylacetylene), a substituted aromatic alkyne. This compound serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules for materials science and pharmaceutical development. Its terminal alkyne and substituted benzene ring offer versatile handles for a variety of chemical transformations.

Core Physical and Chemical Properties

This compound is a combustible, light-sensitive liquid that is typically light yellow to brown in color.[1][2] It should be stored in a dark, dry, and sealed environment at room temperature.[1][2]

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 62452-73-7 | [1][3] |

| Molecular Formula | C₁₁H₁₂ | [1][3] |

| Molecular Weight | 144.21 - 144.22 g/mol | [1][3][4] |

| Appearance | Clear, light yellow to brown liquid | [1][4][5] |

| Boiling Point | 205 °C | [1][2] |

| Density | 0.91 g/cm³ (at 20°C) | [1][2][4] |

| Refractive Index | 1.5340 | [1][2] |

| Flash Point | 67 °C (153 °F) | [1][2][4] |

Table 2: Chemical Identifiers

| Identifier Type | Identifier | Reference(s) |

| IUPAC Name | This compound | [3][5] |

| SMILES | CCCC1=CC=C(C=C1)C#C | [3] |

| InChI Key | UVFFOABHOIMLNB-UHFFFAOYSA-N | [1][3] |

| PubChem CID | 2775133 | [6] |

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by its two primary functional groups: the terminal alkyne (ethynyl group) and the 1,4-disubstituted (para) aromatic ring.

-

Terminal Alkyne Reactivity : The hydrogen atom on the sp-hybridized carbon is weakly acidic and can be deprotonated by a strong base (e.g., n-butyllithium, sodium amide) to form a powerful nucleophile, a lithium or sodium acetylide. This acetylide can then participate in various carbon-carbon bond-forming reactions. Key reactions involving the terminal alkyne include:

-

Sonogashira Coupling : A palladium- and copper-catalyzed cross-coupling reaction with aryl or vinyl halides. This is one of the most important reactions for this class of compounds, allowing for the synthesis of disubstituted alkynes.[6][7][8]

-

Click Chemistry : The terminal alkyne can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.

-

Addition Reactions : The triple bond can undergo addition reactions with reagents like halogens, hydrogen halides, and water (hydration), often catalyzed by metals.[3]

-

Alkynylation : The corresponding acetylide can act as a nucleophile, attacking electrophiles such as aldehydes, ketones, and alkyl halides.

-

-

Aromatic Ring Reactivity : The propyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. However, since the para position is already substituted, incoming electrophiles will primarily be directed to the ortho positions (adjacent to the propyl group).

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be effectively achieved through a two-step sequence involving a Sonogashira coupling followed by a deprotection step. This method is highly versatile and common in modern organic synthesis. An alternative approach is the Corey-Fuchs reaction, which converts an aldehyde to a terminal alkyne.

Method 1: Sonogashira Coupling and Deprotection (Proposed)

This is a robust method starting from a commercially available aryl halide. The workflow involves coupling with a protected acetylene source, followed by removal of the protecting group.

Caption: Proposed workflow for the synthesis of this compound.

Step 1: Sonogashira Coupling of 1-Iodo-4-propylbenzene and (Trimethylsilyl)acetylene This protocol is adapted from a general procedure for Sonogashira couplings.[2][9]

-

Setup : To a dry, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-iodo-4-propylbenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and copper(I) iodide (CuI, 0.04-0.10 eq).

-

Solvent and Reagents : Add a suitable solvent, such as a 9:1 mixture of degassed tetrahydrofuran (THF) and diethylamine (or triethylamine) (Et₃N).

-

Addition : To the stirred mixture, add (trimethylsilyl)acetylene (1.1-1.2 eq) dropwise via syringe.

-

Reaction : Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is slow, gentle heating (e.g., 50-70 °C) may be applied.

-

Workup : Upon completion, dilute the mixture with diethyl ether or ethyl acetate and quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude protected alkyne, 1-(Propyl)-4-((trimethylsilyl)ethynyl)benzene.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group This protocol is adapted from a standard procedure for TMS deprotection.[1]

-

Setup : Dissolve the crude TMS-protected alkyne from Step 1 in methanol (MeOH).

-

Reagent : Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃, approx. 0.1-0.2 eq).

-

Reaction : Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup : Concentrate the reaction mixture in vacuo. Dilute the residue with diethyl ether, wash with water and then brine.

-

Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a non-polar solvent system, e.g., hexanes or petroleum ether) to yield pure this compound.

Method 2: Corey-Fuchs Reaction

This two-step method converts an aldehyde (4-propylbenzaldehyde) into the terminal alkyne.[10][11]

Caption: Synthetic pathway using the Corey-Fuchs reaction.

Step 1: Formation of the Dibromoalkene

-

Setup : To a solution of triphenylphosphine (PPh₃, 2.0 eq) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere, add carbon tetrabromide (CBr₄, 1.0 eq).

-

Addition : After stirring for a few minutes, add a solution of 4-propylbenzaldehyde (1.0 eq) in DCM.

-

Reaction : Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Workup : The crude dibromoalkene can be isolated after workup, which typically involves removing the triphenylphosphine oxide byproduct.

Step 2: Conversion to the Terminal Alkyne

-

Setup : Dissolve the isolated 1-(2,2-dibromovinyl)-4-propylbenzene in dry THF and cool the solution to -78 °C.

-

Addition : Slowly add n-butyllithium (n-BuLi, 2.1 eq) and stir at -78 °C for approximately 1 hour.

-

Quench : Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Purification : Allow the mixture to warm to room temperature, perform a standard aqueous workup, and purify by column chromatography to obtain the final product.

Safety and Handling

This compound is classified as a combustible liquid and causes skin and serious eye irritation.[2][4]

Table 3: GHS Hazard Information

| Hazard Type | Code | Description | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | Irritant, Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant | [1][5] |

| Signal Word | Warning | [1][4][5] | |

| Hazard Statements | H227 | Combustible liquid | [2][4][5] |

| H315 | Causes skin irritation | [2][4][5] | |

| H319 | Causes serious eye irritation | [2][4][5] | |

| H335 | May cause respiratory irritation | [5] | |

| Precautionary Statements | P210 | Keep away from heat/sparks/open flames/hot surfaces. No smoking. | [2][4] |

| P280 | Wear protective gloves/eye protection/face protection. | [4] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | [4] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [4] |

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. rsc.org [rsc.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C11H12 | CID 2775133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Corey-Fuchs Reaction [organic-chemistry.org]

- 11. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-Ethynyl-4-propylbenzene

This guide provides an overview of the chemical and physical properties of 1-Ethynyl-4-propylbenzene, a terminal alkyne compound of interest in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Physicochemical Properties

This compound is a substituted aromatic hydrocarbon. Its key quantitative data are summarized below.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₂ | [1][2][3] |

| Molecular Weight | 144.217 g/mol | [1][2] |

| CAS Number | 62452-73-7 | [1][2][3][4] |

| Boiling Point | 205 °C | [4][5] |

| Density | 0.91 g/mL | [4][5] |

| Refractive Index | 1.5340 | [4][5] |

| Flash Point | 67 °C (153 °F) | [4][5] |

| Physical Form | Clear liquid | [4][5][6] |

| Color | Light yellow to Brown | [4][5] |

Experimental Protocols

A common method for the synthesis of terminal alkynes such as this compound is through the Sonogashira coupling reaction or by elimination reactions. A representative synthetic approach involves the following steps:

Synthesis of this compound via Sonogashira Coupling

-

Objective: To synthesize this compound from a suitable aryl halide and a protected acetylene source.

-

Materials:

-

1-Iodo-4-propylbenzene (or 1-Bromo-4-propylbenzene)

-

Trimethylsilylacetylene (TMSA)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., toluene or THF)

-

Tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol for deprotection.

-

-

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 1-iodo-4-propylbenzene, the palladium catalyst, and copper(I) iodide in the anhydrous solvent.

-

Add the base, followed by the dropwise addition of trimethylsilylacetylene.

-

The reaction mixture is typically heated and stirred for several hours until the starting material is consumed (monitored by TLC or GC).

-

After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is then purified, often by column chromatography.

-

The resulting TMS-protected alkyne is then deprotected by treating it with TBAF in THF or a base like potassium carbonate in methanol to yield the final product, this compound.

-

The final product is purified by distillation or chromatography.

-

Visualized Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

- 1. This compound | CAS 62452-73-7 [matrix-fine-chemicals.com]

- 2. 1-Eth-1-ynyl-4-propylbenzene, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. This compound | 62452-73-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 1-Eth-1-ynyl-4-propylbenzene | 62452-73-7 [chemicalbook.com]

- 5. 1-Eth-1-ynyl-4-propylbenzene | 62452-73-7 [amp.chemicalbook.com]

- 6. This compound | 62452-73-7 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 1-Ethynyl-4-propylbenzene from 4-propylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for converting 4-propylbenzaldehyde to 1-ethynyl-4-propylbenzene, a valuable terminal alkyne intermediate in organic synthesis. The document details two primary and robust methodologies: the Corey-Fuchs reaction and the Seyferth-Gilbert homologation, with a focus on the widely used Bestmann-Ohira modification.

This guide is intended for an audience with a strong background in synthetic organic chemistry. It offers detailed experimental protocols, quantitative data, and visual aids to facilitate the practical application of these methods in a laboratory setting.

Synthetic Strategies

The conversion of an aldehyde to a terminal alkyne is a one-carbon homologation. Two of the most reliable and frequently employed methods for this transformation are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

-

Corey-Fuchs Reaction: This is a two-step process that first involves the conversion of the aldehyde to a 1,1-dibromoalkene intermediate. Subsequent treatment with a strong organolithium base effects an elimination and metal-halogen exchange to furnish the terminal alkyne.[1][2]

-

Seyferth-Gilbert Homologation (Bestmann-Ohira Modification): This method offers a more direct, one-pot conversion of the aldehyde to the terminal alkyne. The Bestmann-Ohira reagent, a diazophosphonate, is deacylated in situ to generate a potent nucleophile that reacts with the aldehyde to yield the alkyne after a cascade of reactions.[3][4] This modification is particularly advantageous as it proceeds under milder basic conditions compared to the original Seyferth-Gilbert protocol.[5]

Experimental Protocols

The following sections provide detailed experimental procedures for both synthetic routes. While these are generalized protocols, they are based on well-established literature precedents and can be readily adapted for the specific synthesis of this compound from 4-propylbenzaldehyde.

Method 1: Corey-Fuchs Reaction

This two-step procedure first yields the intermediate, 1-(2,2-dibromovinyl)-4-propylbenzene, which is then converted to the final product.

Step 1: Synthesis of 1-(2,2-dibromovinyl)-4-propylbenzene

This step involves a Wittig-type reaction with a phosphonium ylide generated in situ from triphenylphosphine and carbon tetrabromide.[1][2]

Experimental Protocol:

-

Reagents and Materials:

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

4-Propylbenzaldehyde

-

Dichloromethane (DCM), anhydrous

-

Hexanes

-

-

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (2.0 eq.) and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add carbon tetrabromide (1.0 eq.) to the stirred solution. The mixture will typically turn from colorless to a yellow-orange ylide solution.

-

After stirring for 15-30 minutes at 0 °C, add a solution of 4-propylbenzaldehyde (1.0 eq.) in anhydrous dichloromethane dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Upon completion, the reaction mixture is typically worked up by adding hexanes to precipitate triphenylphosphine oxide. The solid is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluting with hexanes or a hexanes/ethyl acetate mixture) to yield 1-(2,2-dibromovinyl)-4-propylbenzene.

-

-

Quantitative Data:

-

Typical yields for the formation of 1,1-dibromoalkenes from aldehydes via the Corey-Fuchs reaction are in the range of 70-95%.[1]

-

Step 2: Synthesis of this compound

The dibromoalkene intermediate is treated with a strong base to induce elimination and form the terminal alkyne.[1][2]

Experimental Protocol:

-

Reagents and Materials:

-

1-(2,2-dibromovinyl)-4-propylbenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

-

Procedure:

-

Dissolve 1-(2,2-dibromovinyl)-4-propylbenzene (1.0 eq.) in anhydrous tetrahydrofuran in a flame-dried, round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.1 eq.) dropwise to the stirred solution. The reaction is typically rapid.

-

After stirring at -78 °C for 1 hour, allow the reaction to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford this compound.

-

-

Quantitative Data:

-

This step generally proceeds in high yield.

-

Method 2: Seyferth-Gilbert Homologation (Bestmann-Ohira Modification)

This one-pot procedure provides a more direct route to the desired terminal alkyne.[3][4]

Experimental Protocol:

-

Reagents and Materials:

-

4-Propylbenzaldehyde

-

Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate)

-

Potassium carbonate (K₂CO₃) or Potassium tert-butoxide (t-BuOK)

-

Methanol (MeOH) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

-

Procedure (using Potassium Carbonate in Methanol):

-

To a round-bottom flask, add 4-propylbenzaldehyde (1.0 eq.) and potassium carbonate (2.0-3.0 eq.).

-

Under an inert atmosphere, add anhydrous methanol.

-

To the stirred suspension, add the Bestmann-Ohira reagent (1.1-1.5 eq.) at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitoring by TLC). Reaction times can vary from a few hours to overnight.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Quantitative Data:

-

A general procedure for the Seyferth-Gilbert homologation reports a yield of 84% for a generic aldehyde.[6]

-

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Summary of Reagents and Typical Yields

| Method | Step | Key Reagents | Typical Yield |

| Corey-Fuchs | 1: Dibromoalkene Formation | PPh₃, CBr₄ | 70-95%[1] |

| 2: Alkyne Formation | n-BuLi | High | |

| Seyferth-Gilbert (Bestmann-Ohira) | One-pot | Bestmann-Ohira Reagent, K₂CO₃ | ~84% (general)[6] |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₂ |

| Molecular Weight | 144.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 7.45 (d, J=8.0 Hz, 2H), 7.15 (d, J=8.0 Hz, 2H), 3.04 (s, 1H), 2.59 (t, J=7.5 Hz, 2H), 1.68-1.61 (m, 2H), 0.94 (t, J=7.0 Hz, 3H) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 143.2, 131.6, 128.5, 120.4, 89.6, 88.8, 38.0, 24.4, 13.8 |

Mandatory Visualizations

Synthetic Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic pathways.

Caption: Workflow for the Corey-Fuchs Reaction.

Caption: Workflow for the Seyferth-Gilbert Homologation.

Signaling Pathway (Reaction Mechanism) Diagrams

The following diagrams illustrate the mechanisms of the key transformations.

Caption: Mechanism of the Corey-Fuchs Reaction.

Caption: Mechanism of the Bestmann-Ohira Reaction.

References

An In-depth Technical Guide to the Structural Analysis and Characterization of 1-Ethynyl-4-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of 1-Ethynyl-4-propylbenzene, a substituted aromatic alkyne. This document details the physicochemical properties, spectroscopic data, and a representative synthetic protocol. The information presented is intended to support research and development activities involving this compound.

Core Compound Information

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Propylphenylacetylene, p-Propylethynylbenzene |

| CAS Number | 62452-73-7 |

| Molecular Formula | C₁₁H₁₂ |

| Molecular Weight | 144.21 g/mol |

| Physical Form | Clear liquid |

| Color | Pale yellow to reddish-yellow or yellow-brown |

Spectroscopic and Physicochemical Data

The following tables summarize the key spectroscopic and physical data for this compound. It is important to note that while extensive searches were conducted, complete, experimentally verified spectral data for this compound was not publicly available. Therefore, the NMR data presented below is for the closely related derivative, 1-(Phenylethynyl)-4-propylbenzene , and is intended to serve as a reference point for the expected spectral characteristics of this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 | d | 2H | Ar-H (ortho to ethynyl) |

| ~7.15 | d | 2H | Ar-H (ortho to propyl) |

| ~3.05 | s | 1H | ≡C-H |

| ~2.58 | t | 2H | -CH₂- (benzylic) |

| ~1.65 | sextet | 2H | -CH₂- |

| ~0.95 | t | 3H | -CH₃ |

Note: This is a predicted spectrum based on known chemical shift values for similar functional groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~143.5 | Ar-C (ipso, propyl) |

| ~132.0 | Ar-C (ortho to ethynyl) |

| ~128.5 | Ar-C (ortho to propyl) |

| ~120.0 | Ar-C (ipso, ethynyl) |

| ~84.0 | -C≡ |

| ~77.0 | ≡C-H |

| ~38.0 | -CH₂- (benzylic) |

| ~24.5 | -CH₂- |

| ~13.8 | -CH₃ |

Note: This is a predicted spectrum based on known chemical shift values for similar functional groups.

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | ≡C-H stretch (strong, sharp) |

| ~2960-2850 | C-H stretch (alkyl) |

| ~2100 | -C≡C- stretch (weak to medium, sharp) |

| ~1605, 1510 | C=C stretch (aromatic) |

| ~830 | p-disubstituted benzene C-H bend |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment |

| 144 | [M]⁺ (Molecular Ion) |

| 129 | [M-CH₃]⁺ |

| 115 | [M-C₂H₅]⁺ |

| 102 | [M-C₃H₆]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: This is a predicted fragmentation pattern based on typical mass spectral behavior of alkylbenzenes.

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

A common and effective method for the synthesis of terminal alkynes like this compound is the Sonogashira coupling reaction. This protocol describes a general procedure.

Materials:

-

1-Iodo-4-propylbenzene

-

Ethynyltrimethylsilane

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

A suitable base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran or toluene)

-

Tetrabutylammonium fluoride (TBAF) for deprotection

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: A dried Schlenk flask is charged with 1-iodo-4-propylbenzene, the palladium catalyst, copper(I) iodide, and triphenylphosphine under an inert atmosphere (e.g., argon or nitrogen).

-

Solvent and Reagent Addition: Anhydrous solvent and the amine base are added to the flask via syringe. The mixture is stirred until all solids are dissolved.

-

Alkyne Addition: Ethynyltrimethylsilane is added dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature or gently heated (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

Deprotection: The crude product is dissolved in a suitable solvent (e.g., THF), and a solution of TBAF is added. The reaction is stirred at room temperature until the silyl group is completely removed (monitored by TLC).

-

Purification: The crude this compound is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure product.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer. The sample can be analyzed as a neat thin film on a salt plate (e.g., NaCl or KBr).

-

Mass Spectrometry (MS): The mass spectrum is acquired using a mass spectrometer, typically with electron ionization (EI) to determine the molecular weight and fragmentation pattern.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow.

Disclaimer: The information provided in this document is for research and development purposes only. Appropriate safety precautions should be taken when handling the described chemicals and performing the experimental procedures. The spectral data provided for this compound is based on predictions and data from a closely related compound and should be confirmed by experimental analysis.

Spectroscopic Characterization of 1-Ethynyl-4-propylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethynyl-4-propylbenzene, a valuable building block in organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible, raw spectroscopic data for this compound, this section presents predicted data based on the analysis of its chemical structure and comparison with similar compounds, such as propylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 | d | 2H | Ar-H (ortho to ethynyl) |

| ~7.15 | d | 2H | Ar-H (ortho to propyl) |

| ~3.05 | s | 1H | C≡C-H |

| ~2.60 | t | 2H | Ar-CH₂- |

| ~1.65 | sextet | 2H | -CH₂-CH₂-CH₃ |

| ~0.95 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~144 | Ar-C (ipso, propyl) |

| ~132 | Ar-CH (ortho to ethynyl) |

| ~129 | Ar-CH (ortho to propyl) |

| ~120 | Ar-C (ipso, ethynyl) |

| ~84 | C ≡CH |

| ~77 | C≡C H |

| ~38 | Ar-C H₂- |

| ~24 | -C H₂-CH₂-CH₃ |

| ~14 | -C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, sharp | ≡C-H stretch |

| ~2100 | Medium, sharp | C≡C stretch |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 3000-2850 | Strong | C-H stretch (aliphatic) |

| ~1610, 1510 | Medium | C=C stretch (aromatic ring) |

| ~830 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound (C₁₁H₁₂), the expected molecular weight is approximately 144.21 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| 144 | [M]⁺ (Molecular ion) |

| 129 | [M-CH₃]⁺ |

| 115 | [M-C₂H₅]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[1]

-

Transfer the solution to a clean 5 mm NMR tube.

-

If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[1]

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.[1]

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.[1]

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Spectral Width: A typical spectral width for ¹³C NMR is 0 to 220 ppm.

-

Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.[2]

-

Place a single drop of this compound directly onto the ATR crystal.[2]

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[3]

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

-

For a volatile liquid like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC) is suitable.[4]

-

The sample is vaporized in the ion source.

Ionization and Analysis:

-

The gaseous sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.[4][5]

-

This causes ionization and fragmentation of the molecules.[4][5]

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: Logical workflow for spectroscopic analysis of an organic compound.

References

A Technical Guide to the Solubility of 1-Ethynyl-4-propylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Ethynyl-4-propylbenzene, a key intermediate in various synthetic applications. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the qualitative solubility profile of this compound and furnishes a detailed, generalized experimental protocol for its quantitative determination.

Introduction to this compound

This compound, also known as 4-propylphenylacetylene, is an aromatic alkyne with the chemical formula C₁₁H₁₂. Its structure, featuring a terminal acetylene group and a propyl-substituted benzene ring, renders it a valuable building block in organic synthesis, particularly in the construction of complex molecules for materials science and pharmaceutical development. Understanding its solubility in various organic solvents is paramount for its effective use in reaction media, purification processes, and formulation development.

Qualitative Solubility Profile

Based on the general principles of "like dissolves like," this compound, a nonpolar compound, is expected to be soluble in a range of organic solvents. Alkynes, as a class of hydrocarbons, are generally miscible with nonpolar and some polar aprotic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene, Diethyl Ether, Carbon Tetrachloride | Soluble | The nonpolar nature of both the solute and the solvent leads to favorable van der Waals interactions. |

| Polar Aprotic | Dichloromethane, Acetone, Ethyl Acetate | Soluble | The molecule's overall nonpolar character still allows for dissolution in these solvents, which possess some degree of polarity. |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Soluble | The presence of the aromatic ring and alkyl chain contributes to some solubility, but the hydrogen-bonding capability of the solvents may not strongly favor interaction with the nonpolar solute. |

| Aqueous | Water | Insoluble | As a nonpolar hydrocarbon, it is immiscible with water.[1][2] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given organic solvent at a specific temperature. This method is adapted from standard laboratory procedures for solubility measurement.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or heating block

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Oven

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

Step-by-Step Procedure

-

Temperature Control: Set the thermostatic water bath or heating block to the desired experimental temperature. Allow the solvent and the vial containing this compound to equilibrate to this temperature.

-

Sample Preparation: In a vial, add a known volume of the selected organic solvent. Add an excess amount of this compound to the solvent to create a saturated solution. The presence of undissolved solute is crucial to ensure saturation.

-

Equilibration: Seal the vial and place it in the thermostatic bath. Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.

-

Phase Separation: Turn off the stirrer and allow the undissolved solute to settle to the bottom of the vial. It is critical that the temperature remains constant during this period.

-

Sampling: Carefully withdraw a precise volume of the clear supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Filtration: Immediately pass the aliquot through a syringe filter into a pre-weighed, clean, and dry vial. This step removes any suspended microparticles.

-

Solvent Evaporation: Place the vial containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.

-

Final Weighing: Once the solvent has been completely removed, allow the vial to cool to room temperature in a desiccator and then weigh it on the analytical balance.

-

Calculation: The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = [ (m₂ - m₁) / V ] * 100

Where:

-

m₁ is the mass of the empty vial (g).

-

m₂ is the mass of the vial with the dried residue (g).

-

V is the volume of the supernatant withdrawn (mL).

-

Logical Relationships in Solubility

The solubility of a compound like this compound is governed by a set of physicochemical principles. The following diagram illustrates the key relationships influencing its dissolution in an organic solvent.

Caption: Factors Influencing Solubility.

Conclusion

References

Safety and Handling of 1-Ethynyl-4-propylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-Ethynyl-4-propylbenzene (CAS No. 62452-73-7). The following sections detail the hazardous properties, personal protective measures, emergency procedures, and relevant experimental protocols for this compound. All quantitative data is summarized for clarity, and logical workflows are presented to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is a combustible liquid that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Its hazard classification according to the Globally Harmonized System (GHS) is summarized below.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. These properties are critical for safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂ | [2] |

| Molecular Weight | 144.22 g/mol | [2] |

| Appearance | Clear, pale yellow to reddish-yellow or yellow-brown liquid | [3] |

| Boiling Point | 205 °C | [4] |

| Density | 0.91 g/cm³ | [4] |

| Flash Point | 67 °C (153 °F) | [4] |

| Refractive Index | 1.5340 | [4] |

| Storage Temperature | Room temperature, in a cool, dark, and dry place. | [3][4] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimizing risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are general recommendations:

-

Eye Protection: Wear chemical safety goggles or a face shield.[1][5]

-

Hand Protection: Wear protective gloves.[1][5] The specific glove material should be chosen based on the breakthrough time and permeation rate for the substance.

-

Skin and Body Protection: Wear a lab coat or other protective clothing.[1]

-

Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.[1]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5]

-

Use explosion-proof electrical, ventilating, and lighting equipment.

-

Take precautionary measures against static discharge.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[5]

-

Keep cool.[5]

-

Store away from incompatible materials such as oxidizing agents.

Emergency Procedures

First Aid Measures

-

If on Skin: Wash with plenty of soap and water.[1][6] If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustible liquid.[5] Vapors may form explosive mixtures with air.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Containment and Cleaning: Absorb with an inert material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Experimental Protocols

Flash Point Determination (Combustibility)

The flash point is determined experimentally using a closed-cup or open-cup apparatus. The Pensky-Martens closed-cup method (ASTM D93) is commonly used for combustible liquids.

Methodology:

-

The sample is placed in the test cup of the apparatus.

-

The sample is heated at a slow, constant rate with continuous stirring.

-

An ignition source is directed into the cup at regular intervals.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This in vitro test determines the potential of a chemical to cause skin irritation.[7][8][9]

Methodology:

-

A reconstructed human epidermis (RhE) model, which mimics the properties of the upper layers of human skin, is used.[8]

-

The test chemical is applied topically to the RhE tissue.[8]

-

After a specific exposure period, the chemical is removed, and the tissue is incubated.

-

The viability of the tissue is measured, typically using an MTT assay, which assesses mitochondrial activity.[8]

-

A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[8][9]

Acute Eye Irritation/Corrosion (OECD 405)

This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion.[1][10][11][12]

Methodology:

-

A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically a rabbit).[12] The other eye serves as a control.

-

The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[12]

-

The degree of irritation is scored for the cornea, iris, and conjunctiva.

-

The reversibility of the observed effects is also evaluated.[12]

Acute Inhalation Toxicity (OECD 403)

This test provides information on the health hazards likely to arise from short-term exposure to a substance by inhalation.[4][13][14][15]

Methodology:

-

Experimental animals (typically rats) are exposed to the test substance for a defined period (usually 4 hours) in an inhalation chamber.[4][13]

-

The substance can be administered as a gas, vapor, or aerosol.

-

Several concentration levels are typically tested.

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after exposure.[4][13]

-

A gross necropsy is performed at the end of the observation period.[13] The results can be used to determine the LC50 (median lethal concentration).[4]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. delltech.com [delltech.com]

- 4. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. siesascs.edu.in [siesascs.edu.in]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. x-cellr8.com [x-cellr8.com]

- 9. iivs.org [iivs.org]

- 10. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 14. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 15. oecd.org [oecd.org]

A Comprehensive Technical Guide to 1-Ethynyl-4-propylbenzene for Researchers and Drug Development Professionals

An In-depth Overview of the Synthesis, Commercial Availability, and Potential Applications of a Key Phenylacetylene Building Block

This technical guide provides a detailed overview of 1-Ethynyl-4-propylbenzene, a valuable terminal alkyne building block for researchers, medicinal chemists, and professionals in drug development. This document covers its commercial availability from various suppliers, provides a detailed, plausible experimental protocol for its synthesis and purification, and explores its potential applications in medicinal chemistry, supported by relevant data and visualizations.

Commercial Availability and Suppliers

This compound (CAS No. 62452-73-7) is readily available from a range of chemical suppliers. The compound is typically offered in various purities and quantities to suit diverse research and development needs. Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Product Number(s) | Purity | Available Quantities |

| Sigma-Aldrich | CDS004646 | 98% | 1 g, 5 g, 10 g |

| Tokyo Chemical Industry (TCI) | E0750 | >96.0% (GC) | 5 g, 25 g |

| Thermo Scientific | Varies | 97% | Varies by distributor |

| BLD Pharm | 62452-73-7 | Varies | Varies |

| ChemicalBook | CB5131611 | 98%, 99% | Varies by listing |

| Matrix Fine Chemicals | MM62452737 | N/A | Inquire for quote |

Note: Availability, pricing, and purity may vary. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂ | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| Appearance | Light yellow to brown clear liquid | |

| Boiling Point | 205 °C | [2] |

| Density | 0.91 g/cm³ | [2] |

| Refractive Index | 1.5340 | [2] |

| CAS Number | 62452-73-7 | [2] |

| InChI Key | UVFFOABHOIMLNB-UHFFFAOYSA-N | |

| SMILES | CCCc1ccc(cc1)C#C | [1] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved via a Sonogashira coupling reaction.[3][4][5] This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A plausible and detailed two-step synthetic route starting from the commercially available 4-propyliodobenzene is outlined below. This involves an initial Sonogashira coupling with a protected alkyne, such as ethynyltrimethylsilane, followed by a deprotection step to yield the terminal alkyne.

Experimental Protocol: Synthesis

Step 1: Sonogashira Coupling of 4-Propyliodobenzene with Ethynyltrimethylsilane

-

Materials:

-

4-Propyliodobenzene

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Argon or Nitrogen gas

-

-

Procedure:

-

To a dry, argon-flushed round-bottom flask, add 4-propyliodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).

-

Add anhydrous THF as the solvent, followed by triethylamine (7.0 eq).

-

To the stirred solution, add ethynyltrimethylsilane (1.1 eq) dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite® to remove the catalyst residues.

-

The filtrate is washed sequentially with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude trimethylsilyl-protected product.

-

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

-

Materials:

-

Crude product from Step 1

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

-

Methanol or Tetrahydrofuran (THF)

-

-

Procedure using Potassium Carbonate:

-

Dissolve the crude trimethylsilyl-protected alkyne in methanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to obtain the crude this compound.

-

Experimental Protocol: Purification

The crude this compound can be purified by flash column chromatography on silica gel. A non-polar eluent system, such as hexane or a mixture of hexane and ethyl acetate, is typically effective.

For highly pure material, particularly for applications sensitive to trace metal impurities, argentation column chromatography can be employed. This technique utilizes silica gel impregnated with silver nitrate to selectively retain the alkyne, allowing for the removal of non-alkynic impurities. The alkyne is then eluted with a more polar solvent.

Analytical Data

The structure and purity of this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include a triplet and a multiplet in the aliphatic region corresponding to the propyl group, aromatic protons in the range of 7.0-7.5 ppm, and a singlet for the acetylenic proton around 3.0 ppm.

-

¹³C NMR: Characteristic signals for the sp-hybridized carbons of the alkyne are expected around 80-90 ppm. Aromatic and aliphatic carbon signals will also be present in their respective regions.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 144.21. Fragmentation patterns would likely involve the loss of the ethyl group from the propyl chain and other characteristic aromatic fragmentations.

-

Infrared (IR) Spectroscopy: A sharp absorption band around 3300 cm⁻¹ is characteristic of the ≡C-H stretch of the terminal alkyne. A weaker absorption for the C≡C triple bond stretch will be observed around 2100 cm⁻¹.

Applications in Drug Development and Medicinal Chemistry

While specific biological activities for this compound are not extensively documented in publicly available literature, the phenylacetylene scaffold is a privileged structure in medicinal chemistry.[6] The rigid, linear nature of the alkyne linker allows for the precise spatial orientation of pharmacophores, which is crucial for effective interaction with biological targets such as enzymes and receptors.

Derivatives of phenylacetylene have been investigated for a range of therapeutic applications, including:

-

Anticancer Agents: The arylalkyne motif is present in numerous compounds with demonstrated anticancer activity.[6] These compounds can be designed to target various cellular pathways involved in cancer progression.

-

Receptor Agonists and Antagonists: The defined geometry of the alkyne linker is advantageous in the design of ligands for G-protein coupled receptors (GPCRs) and other cell surface receptors, where specific binding orientations are critical for agonistic or antagonistic activity.[6]

-

Enzyme Inhibitors: The triple bond can participate in various non-covalent interactions within an enzyme's active site, including π-stacking and hydrogen bonding, making it a valuable component in the design of potent and selective enzyme inhibitors.

The propyl group on the phenyl ring of this compound provides a lipophilic handle that can be used to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its solubility, membrane permeability, and metabolic stability. The terminal alkyne functionality serves as a versatile reactive handle for further chemical modifications, including "click" chemistry reactions, to build more complex molecular architectures.

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound from 4-propyliodobenzene.

Caption: Synthetic workflow for this compound.

Potential Role in a Generic Signaling Pathway

The diagram below illustrates a hypothetical scenario where a derivative of this compound could act as an inhibitor in a generic kinase signaling pathway, a common target in drug discovery.

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

- 1. 1-eth-1-ynyl-4-propylbenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-Eth-1-ynyl-4-propylbenzene | 62452-73-7 [chemicalbook.com]

- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

A Historical and Technical Guide to Ethynylbenzene Derivatives in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the historical research and key developments concerning ethynylbenzene derivatives. From their fundamental synthesis to their significant applications in medicinal chemistry and material science, this document serves as a core resource for professionals in the field. It details critical experimental protocols, summarizes quantitative data, and visualizes complex biological pathways to facilitate a deeper understanding of this important class of molecules.

Historical Overview and Synthetic Methodologies

The exploration of ethynylbenzene and its derivatives dates back to the late 19th and early 20th centuries, with initial studies focusing on the unique reactivity of the carbon-carbon triple bond. Phenylacetylene, the parent compound, serves as a foundational building block in organic synthesis.[1][2] Its preparation has been refined over the years, with early methods involving dehydrohalogenation of styrene dibromide.[1]

The mid-20th century saw the development of more sophisticated and versatile synthetic routes, significantly expanding the accessibility and diversity of ethynylbenzene derivatives. Key methodologies that have become central to their synthesis include:

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide has become one of the most powerful and widely used methods for the synthesis of ethynylbenzene derivatives. Its discovery in the 1970s revolutionized the field, offering a highly efficient and functional group tolerant approach.

-

Corey-Fuchs Reaction: This two-step transformation of an aldehyde to a terminal alkyne provides a reliable method for introducing the ethynyl group. The reaction proceeds via a dibromo-olefin intermediate.

-

Seyferth-Gilbert Homologation: This reaction offers another route to terminal alkynes from aldehydes, utilizing a diazomethylphosphonate reagent.

These methods have enabled the synthesis of a vast array of substituted ethynylbenzenes, paving the way for the investigation of their physicochemical properties and potential applications.

Physicochemical Properties of Ethynylbenzene Derivatives

The presence of the ethynyl group imparts distinct physicochemical properties to the benzene ring. The linear and rigid nature of the C≡C bond influences molecular geometry, while its electron-withdrawing character affects the electronic properties of the aromatic system. A summary of key physicochemical properties for a selection of ethynylbenzene derivatives is presented in Table 1.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Ethynylbenzene | C₈H₆ | 102.14 | -45 | 142-144 | Insoluble in water; miscible with alcohol and ether.[1][2] |

| 1-Ethynyl-4-methylbenzene | C₉H₈ | 116.16 | -23 | 162-163 | Insoluble in water. |

| 1-Ethynyl-4-methoxybenzene | C₉H₈O | 132.16 | 2 | 193-194 | Insoluble in water. |

| 1-Ethynyl-4-nitrobenzene | C₈H₅NO₂ | 147.13 | 152-153 | - | Insoluble in water. |

| 1,4-Diethynylbenzene | C₁₀H₆ | 126.16 | 96-97 | - | Insoluble in water. |

Table 1: Physicochemical Properties of Selected Ethynylbenzene Derivatives. This table provides a comparative overview of the fundamental physical properties of ethynylbenzene and some of its common derivatives.

Applications in Drug Discovery and Development

The unique structural and electronic properties of the ethynyl group have made it a valuable pharmacophore in modern drug design. Its ability to form key interactions with biological targets, act as a bioisostere for other functional groups, and serve as a reactive handle for "click chemistry" has led to its incorporation into a wide range of therapeutic agents. Ethynylbenzene derivatives have shown significant activity against a variety of targets, including:

-

Tyrosine Kinases: These enzymes play a crucial role in cell signaling and are major targets in cancer therapy. The ethynylphenyl group can form critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of many kinases.

-

Monoamine Oxidases (MAOs): MAOs are involved in the metabolism of neurotransmitters, and their inhibition is a key strategy for the treatment of depression and neurodegenerative diseases. Ethynylbenzene-containing compounds have been developed as potent and selective MAO inhibitors.[3][4][5][6]

-

β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): BACE1 is a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease. Ethynylbenzene derivatives have been explored as BACE1 inhibitors to reduce amyloid plaque formation.[7][8][9][10][11]

-

HIV-1 Reverse Transcriptase: This viral enzyme is essential for the replication of HIV. The ethynyl group can be found in several potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[12][13][14][15][16]

-

Metabotropic Glutamate Receptor 5 (mGlu5): These receptors are involved in synaptic plasticity and are targets for the treatment of various neurological and psychiatric disorders. Ethynylbenzene derivatives have been developed as allosteric modulators of mGlu5.[17][18][19][20]

-

Free Fatty Acid Receptor 1 (FFA1/GPR40): This receptor is involved in insulin secretion and is a target for the treatment of type 2 diabetes. Ethynylbenzene-containing molecules have been investigated as FFA1 agonists.[21][22][23][24][25]

-